molecular formula C16H20O5 B15141000 (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate

(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate

Cat. No.: B15141000
M. Wt: 292.33 g/mol
InChI Key: YJHDSAYPDKXYFS-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by a complex structure that includes a furodioxolane ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl alcohol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis can affect biological pathways by altering the availability of active compounds.

Comparison with Similar Compounds

    Methyl 4-methylbenzoate: A simpler ester with similar reactivity but lacking the furodioxolane ring.

    Ethyl 4-methylbenzoate: Another ester with similar properties but different alkyl group.

    (2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate.

Uniqueness: The presence of the furodioxolane ring in (2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate imparts unique steric and electronic properties, making it distinct from simpler esters. This structural feature can influence its reactivity and interactions with biological molecules, providing potential advantages in specific applications.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C16H20O5/c1-10-4-6-11(7-5-10)14(17)18-9-12-8-13-15(19-12)21-16(2,3)20-13/h4-7,12-13,15H,8-9H2,1-3H3

InChI Key

YJHDSAYPDKXYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CC3C(O2)OC(O3)(C)C

Origin of Product

United States

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